1-(Perfluoro-n-octyl)tetradecane

Description

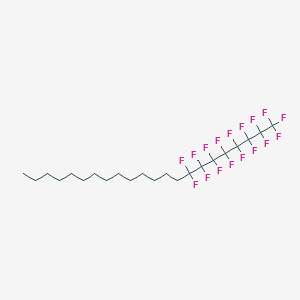

Structure

2D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodocosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)22(37,38)39/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIJPSWAAIRVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29F17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402082 | |

| Record name | 1-(Perfluoro-n-octyl)tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133310-72-2 | |

| Record name | 1-(Perfluoro-n-octyl)tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Properties of 1-(Perfluoro-n-octyl)tetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Perfluoro-n-octyl)tetradecane, with the chemical formula F(CF₂)₈(CH₂)₁₄H, is a semi-fluorinated alkane. This class of compounds, characterized by a perfluorinated segment linked to a hydrocarbon chain, exhibits unique physicochemical properties that make them of interest in various scientific and industrial fields, including materials science and biomedical applications. Their amphiphobic nature, thermal stability, and potential for self-assembly are key areas of investigation. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, a plausible synthetic route, and a discussion of its potential biological interactions based on current knowledge of similar per- and polyfluoroalkyl substances (PFAS).

Physicochemical Properties

The distinct properties of this compound arise from the combination of a rigid, hydrophobic, and lipophobic perfluorooctyl group with a flexible, hydrophobic, and lipophilic tetradecyl chain.

Summary of Quantitative Data

The following table summarizes the key quantitative physicochemical properties of this compound. For comparative purposes, data for similar compounds with varying hydrocarbon chain lengths are also included.

| Property | This compound | 1-(Perfluoro-n-octyl)dodecane | 1-(Perfluoro-n-octyl)decane |

| CAS Number | 133310-72-2 | 106873-67-0 | 138472-76-1 |

| Molecular Formula | C₂₂H₂₉F₁₇ | C₂₀H₂₅F₁₇ | C₁₈H₂₁F₁₇ |

| Molecular Weight | 616.44 g/mol [1] | 588.39 g/mol | 560.33 g/mol [2] |

| Melting Point | Not available | Not available | 51.8 °C[2] |

| Boiling Point | 385.3 °C at 760 mmHg[1] | 353.8 °C at 760 mmHg | 320.6 °C at 760 mmHg[2] |

| Density | 1.271 g/cm³[1] | 1.302 g/cm³ | 1.338 g/cm³[2] |

| Flash Point | 162.9 °C[1] | Not available | 133.8 °C[2] |

| LogP (octanol-water partition coefficient) | 11.087[1] | Not available | Not available |

| Refractive Index | 1.358[1] | Not available | 1.34[2] |

| Vapor Pressure | 8.51E-06 mmHg at 25°C[1] | Not available | 0.000589 mmHg at 25°C[2] |

Experimental Protocols

Synthesis Protocol: Radical Addition of Perfluorooctyl Iodide to 1-Tetradecene

A common and effective method for the synthesis of semi-fluorinated alkanes is the free-radical addition of a perfluoroalkyl iodide to an alkene. This approach avoids the use of expensive or highly reactive reagents.

Materials:

-

Perfluorooctyl iodide (F(CF₂)₈I)

-

1-Tetradecene ((CH₂)₁₁CH=CH₂)

-

Azobisisobutyronitrile (AIBN) or another suitable radical initiator

-

Anhydrous toluene or a similar high-boiling, inert solvent

-

Sodium sulfite solution (for quenching)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hexane and silica gel (for purification)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.

-

Charging of Reagents: The flask is charged with 1-tetradecene and anhydrous toluene. A slight molar excess of 1-tetradecene relative to perfluorooctyl iodide is typically used.

-

Initiation: The solution is heated to reflux (approximately 110 °C for toluene). A solution of perfluorooctyl iodide and a catalytic amount of AIBN in toluene is then added dropwise over a period of 1-2 hours.

-

Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting materials. The reaction is typically allowed to proceed for several hours after the addition is complete.

-

Workup: After cooling to room temperature, the reaction mixture is washed with an aqueous solution of sodium sulfite to remove any unreacted iodine. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Characterization Protocol: Melting Point Determination

While an experimental melting point for this compound is not reported, a standard method for its determination would be as follows:

Method 1: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the purified, crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point (which can be estimated from similar compounds like 1-(Perfluoro-n-octyl)decane, m.p. 51.8 °C).

-

Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample is molten.

Method 2: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

Analysis: The sample is placed in the DSC instrument alongside an empty reference pan. The sample is then heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Interpretation: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic melting transition.

Potential Biological Interactions and Signaling Pathways

There is currently no specific data on the biological activity or signaling pathways of this compound. However, research on other long-chain PFAS provides a basis for hypothesizing potential interactions. It is known that some PFAS can act as ligands for nuclear receptors, which are key regulators of gene expression involved in metabolism, inflammation, and development.

Hypothetical Interaction with Nuclear Receptors

Long-chain PFAS have been shown to interact with peroxisome proliferator-activated receptors (PPARs) and the pregnane X receptor (PXR). These interactions can lead to the activation or disruption of downstream signaling pathways.

Caption: Hypothetical signaling pathway of this compound.

This diagram illustrates a potential mechanism where this compound, upon entering a cell, could bind to and activate nuclear receptors such as PPARs and PXR. These activated receptors would then form heterodimers with the retinoid X receptor (RXR) and bind to specific response elements on DNA, leading to changes in the expression of genes that regulate lipid metabolism and the processing of foreign substances (xenobiotics).

Experimental Workflows

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification.

Conclusion

This compound is a molecule with distinct physicochemical properties derived from its semi-fluorinated structure. While a complete experimental dataset for this specific compound is not available, this guide provides a comprehensive summary of its known characteristics and outlines standard experimental procedures for its synthesis and analysis based on established chemical principles. The potential for this and similar long-chain semi-fluorinated alkanes to interact with biological systems, particularly nuclear receptors, warrants further investigation to fully understand their toxicological and pharmacological profiles. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this and related compounds.

References

An In-depth Technical Guide to Semifluorinated Alkanes (SFAs) in Research

Introduction to Semifluorinated Alkanes

Semifluorinated alkanes (SFAs) are a class of linear diblock molecules composed of a perfluorocarbon segment (F-chain) and a hydrocarbon segment (H-chain).[1][2] Their general chemical structure is F(CF2)n(CH2)mH, often abbreviated as FnHm, where 'n' and 'm' represent the number of carbon atoms in the fluorinated and hydrogenated chains, respectively.[1] First synthesized in 1962, these compounds possess a unique combination of properties inherited from their distinct segments, making them a subject of growing interest in various scientific fields.[1]

The immiscibility of the fluorinated and hydrogenated moieties imparts an amphiphilic character to SFAs, leading to their classification as "primitive surfactants".[2] This structure results in unique physicochemical properties, including chemical and physiological inertness, low surface and interfacial tensions, and high gas solubility, particularly for oxygen and carbon dioxide.[1][3][4][5] These characteristics have established SFAs as valuable tools in clinical practice, especially in ophthalmology, and have opened up numerous possibilities for their use as advanced drug carriers.[1][3][6]

Physicochemical Properties

The properties of SFAs are heavily influenced by the relative lengths of their F-chains and H-chains.[1] They are colorless, laser-stable liquids with densities typically ranging between 1.1 and 1.7 g/cm³.[4][7] Their amphiphilic nature makes them soluble in both perfluorocarbons and hydrocarbons, with solubility increasing with the length of the corresponding segment.[7] Notably, SFAs are effective solvents for lipophilic drugs and are the first known biocompatible solvents for silicone oils.[4][7]

Quantitative Data on SFA Properties

The following tables summarize key physicochemical properties of selected semifluorinated alkanes.

Table 1: General Physicochemical Properties of Selected SFAs

| SFA | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| F4H5 | C₉H₁₁F₉ | 302.17 | 1.268 | 149 |

| F6H6 | C₁₂H₁₃F₁₃ | 428.20 | 1.42 | 204 |

| F6H8 | C₁₄H₁₇F₁₃ | 456.26 | 1.35 | 245 |

Data compiled from various sources.

Table 2: Surface Tension and Gas Solubility of Selected SFAs

| SFA | Surface Tension (mN/m at 20°C) | Interfacial Tension vs. Water (mN/m at 20°C) | O₂ Solubility (vol%) | CO₂ Solubility (vol%) |

|---|---|---|---|---|

| F4H5 | ~19 | ~50-58 | ~45 | ~140 |

| F6H6 | 20.0 | 49.6 | ~48 | ~150 |

| F6H8 | 21.0 | 49.1 | ~50 | ~160 |

Data compiled from multiple sources, including[1][7][8]. It's noted that CO₂ solubility is generally about ten times greater than O₂ solubility in any given solvent.[1]

Synthesis and Chemistry

SFAs are chemically and physiologically inert compounds.[4][7] They are stable against strong acids, alkalis, and oxidants, and do not undergo metabolic degradation.[8]

General Synthesis Pathway

The most common method for synthesizing linear SFAs involves a two-step process:

-

Addition of Perfluoroalkyl Iodide to an Alkene: A perfluoroalkyl iodide is added to a terminal alkene.

-

Dehalogenation: The resulting product is then dehalogenated using zinc powder and hydrochloric acid.[1]

Experimental Protocol: Synthesis of Perfluorohexyloctane (F6H8)

This protocol is a representative example of SFA synthesis.

Materials:

-

Perfluorohexyl iodide (C₆F₁₃I)

-

1-Octene (C₈H₁₆)

-

Azo-bis-isobutyronitrile (AIBN) (radical initiator)

-

Zinc powder

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Radical Addition:

-

In a reaction vessel, dissolve perfluorohexyl iodide and a molar excess of 1-octene in a suitable solvent.

-

Add a catalytic amount of AIBN.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at approximately 80°C for several hours to initiate the radical addition.

-

Monitor the reaction progress using gas chromatography (GC).

-

Once the reaction is complete, remove the excess 1-octene and solvent under reduced pressure.

-

-

Dehalogenation:

-

Dissolve the resulting iodinated intermediate in ethanol.

-

Add an excess of activated zinc powder.

-

Slowly add concentrated hydrochloric acid dropwise while stirring vigorously. The reaction is exothermic and should be controlled.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by GC).

-

-

Purification:

-

Filter the reaction mixture to remove excess zinc.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude F6H8 by fractional distillation under vacuum to obtain a colorless liquid.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

-

Applications in Research and Medicine

The unique properties of SFAs make them suitable for a wide range of applications, from ophthalmology to advanced drug delivery systems.[3][6]

Ophthalmology

SFAs have become a staple in daily clinical practice for vitreoretinal surgery and as eye drops.[1][3]

-

Vitreoretinal Tamponades: In retinal detachment surgery, SFAs are used as "endotamponades" to help reattach the retina.[4] They are physically, chemically, and physiologically inert, making them well-tolerated within the eye.[4] Their density, which is lower than that of perfluorocarbon liquids (PFCLs) but higher than water, allows them to effectively flatten the retina.[4][7] They can also be mixed with silicone oil to modify its properties.[1]

References

- 1. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Semifluorinated Alkanes as New Drug Carriers-An Overview of Potential Medical and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications [ouci.dntb.gov.ua]

- 7. scispace.com [scispace.com]

- 8. EP0859751B2 - Semi-fluorinated alkanes and their use - Google Patents [patents.google.com]

Physical characteristics of perfluorocarbon-hydrocarbon diblock molecules

An In-depth Technical Guide to the Physical Characteristics of Perfluorocarbon-Hydrocarbon Diblock Molecules

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorocarbon-hydrocarbon (FnHm) diblock molecules are a unique class of amphiphilic compounds consisting of a perfluorinated (Fn) segment covalently linked to a hydrocarbon (Hm) segment. The high incompatibility and mutual phobicity between the fluorinated and hydrogenated chains drive distinct self-assembly behaviors and potent interfacial activity. These properties make them highly valuable in advanced materials science and biomedical applications, particularly in the development of sophisticated drug delivery systems, diagnostic contrast agents, and functional coatings. This guide provides a comprehensive overview of their core physical characteristics, the experimental methodologies used for their characterization, and their functional implications.

Molecular Architecture and Synthesis

The fundamental structure of these molecules is denoted as FnHm, where 'n' is the number of carbon atoms in the perfluoroalkyl chain (CnF2n+1) and 'm' is the number of carbon atoms in the alkyl chain (CmH2m+1). The pronounced difference in the physical properties of the two blocks—the fluorocarbon being hydrophobic and lipophobic, and the hydrocarbon being hydrophobic but lipophilic—is the primary driver of their behavior.

Synthesis of well-defined FnHm diblock copolymers is typically achieved through controlled living polymerization techniques, which allow for precise control over block length and low polydispersity.[1][2] Methods such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are commonly employed.[3][4]

Core Physical Characteristics

The unique properties of FnHm molecules are quantified by several key physical parameters that govern their performance in various applications.

Interfacial Properties and Micellization

FnHm molecules are highly surface-active, meaning they readily adsorb at interfaces (e.g., air-water or oil-water) to lower the interfacial tension.[5] This activity is significantly greater than that of conventional hydrocarbon surfactants.[5] Above a specific concentration, known as the critical micelle concentration (CMC), these molecules spontaneously self-assemble into ordered structures called micelles.[6][7]

Table 1: Interfacial Properties of Representative Fluorocarbon-Based Surfactants

| Surfactant / Molecule | CMC (mM) | Surface Tension at CMC (γ_cmc, mN/m) | Notes |

|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | ~7 mM | ~20 | Highly effective at reducing surface tension.[8] |

| FNS-1 (Fluorinated Surfactant) | - | 3.6 (on PTFE surface) | Demonstrates strong hydrophilic modification on hydrophobic surfaces.[9] |

| FNS-2 (Fluorinated Surfactant) | - | 2.4 (on PTFE surface) | Shows even greater reduction in interfacial tension compared to FNS-1.[9] |

| FAS (Fluorinated Surfactant) | - | 3.9 (on PTFE surface) | Strong performance in modifying PTFE surfaces.[9] |

| Zonyl FSN-100 (FC6EO14) | - | 11.91 (tail surface tension) | Fluorocarbon tails have inherently lower surface tension than hydrocarbon tails.[5] |

| Zonyl FSO-100 (FC5EO10) | - | 9.89 (tail surface tension) | Demonstrates the low surface energy characteristic of fluorinated chains.[5] |

Self-Assembly and Phase Behavior

The immiscibility of the fluorocarbon and hydrocarbon blocks drives microphase separation, leading to the formation of various nanostructures in solution and in the solid state.[4] The final morphology (e.g., spherical micelles, cylindrical micelles, vesicles, or lamellae) is dictated by the relative volume fractions of the two blocks, the total molecular weight, and the surrounding environment (solvent, temperature).[4][10]

Semifluorinated alkanes (FnHm) are known to self-assemble into highly ordered nanometer-sized surface micelles even at the air-water interface.[11] These structures can form physical gels due to strong dipole repulsions, which is a promising feature for stabilizing microbubbles used as contrast agents.[11]

Table 2: Self-Assembly Morphologies

| Molecule System | Morphology | Controlling Factors | Application Relevance |

|---|---|---|---|

| FnHm Diblocks | Surface Micelles (Hexagonal Lattice) | Block lengths (n, m), Surface Pressure | Stabilization of microbubbles for contrast agents.[11] |

| P(VAc-alt-MAF-TBE)-b-PNIPAM | Micelles, Vesicles | Terpolymer composition, Solution pH | Potential for pH-responsive drug delivery.[3] |

| High χ–low N Diblock Copolymers | Lamellae, Cylinders, Spheres | Volume fraction of blocks, χN product | Nanostructured materials, etch masks for lithography.[12][13] |

| PMMA-b-PFEMA | Micelles, Unimers | Cast solvent, Film-forming technique | Creation of ultra-low surface energy coatings.[14] |

Thermodynamics of Micellization

Micellization is a thermodynamically spontaneous process, characterized by a negative Gibbs free energy of micellization (ΔG°mic).[15][16] The primary driving force is the hydrophobic effect, where the aggregation of the insoluble blocks minimizes their contact with water, leading to a significant increase in the entropy of the surrounding water molecules.[7][17]

Table 3: Thermodynamic Parameters of Micellization

| Thermodynamic Parameter | Sign | Significance |

|---|---|---|

| ΔG°mic (Gibbs Free Energy) | Negative | The process of micelle formation is spontaneous.[15] |

| ΔH°mic (Enthalpy) | Typically Positive (Endothermic) | Energy is required to break solvent-solvent interactions and desolvate the chains.[15] |

| ΔS°mic (Entropy) | Positive | The release of ordered water molecules from around the hydrophobic chains is the main driving force (hydrophobic effect).[7][15] |

Experimental Protocols

Accurate characterization of FnHm molecules requires a suite of specialized analytical techniques.

Surface Tension Measurement (Tensiometry)

-

Objective: To determine the surface tension of solutions at varying concentrations and to identify the Critical Micelle Concentration (CMC).

-

Methodology: The pendant drop or Wilhelmy plate method is commonly used.

-

Solution Preparation: A series of aqueous solutions of the FnHm molecule are prepared with increasing concentrations.

-

Measurement: A high-precision tensiometer measures the surface tension of each solution. For the Wilhelmy plate method, a platinum plate is immersed in and then pulled from the solution, and the required force is measured. For the pendant drop method, the shape of a suspended drop is analyzed.[18][19]

-

Data Analysis: Surface tension (γ) is plotted against the logarithm of the concentration (log C). The plot typically shows a sharp decrease in γ followed by a plateau. The concentration at the inflection point, where γ becomes constant, is the CMC.[20]

-

Characterization of Self-Assembled Structures

-

Objective: To determine the size, shape, and distribution of micelles or other nanoparticles.

-

Techniques:

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of particles in solution. A laser beam is passed through the sample, and the fluctuations in scattered light intensity due to Brownian motion are analyzed to determine particle size distribution.[14]

-

Transmission Electron Microscopy (TEM): Provides direct visualization of the nanostructures. A drop of the sample solution is placed on a TEM grid and dried. A negative staining agent (e.g., uranyl acetate) is often used to enhance contrast. The electron beam passes through the sample to create a high-resolution 2D image of the particles, revealing their morphology (spherical, cylindrical, etc.).[3]

-

Grazing-Incidence Small-Angle X-ray Scattering (GISAXS): An advanced technique used to quantitatively determine the shape, size, and lateral correlation of self-assembled domains at interfaces.[11]

-

Block Copolymer Synthesis and Characterization

-

Objective: To confirm the molecular structure, molecular weight, and polydispersity of the synthesized FnHm diblock copolymers.

-

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and composition of the synthesized polymer by analyzing the signals from ¹H, ¹⁹F, and ¹³C nuclei.[21]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the polymer. The polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller ones.[1]

-

Visualizations: Workflows and Mechanisms

Self-Assembly Pathway

The formation of micelles from individual FnHm molecules (unimers) is a concentration-dependent, cooperative process.

References

- 1. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 3. Synthesis, aqueous solution behavior and self-assembly of a dual pH/thermo-responsive fluorinated diblock terpolymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 8. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rheology.tripod.com [rheology.tripod.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of High χ–Low N Diblock Copolymers by Polymerization‐Induced Self‐Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.aston.ac.uk [research.aston.ac.uk]

- 14. effects-of-film-forming-conditions-on-surface-properties-and-structures-of-diblock-copolymer-with-perfluoroalkyl-side-chains - Ask this paper | Bohrium [bohrium.com]

- 15. scribd.com [scribd.com]

- 16. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. jetir.org [jetir.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 1-(Perfluoro-n-octyl)tetradecane (CAS 133310-72-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Perfluoro-n-octyl)tetradecane, a semifluorinated alkane with the CAS number 133310-72-2. Semifluorinated alkanes (SFAs) are a class of compounds characterized by a perfluorinated segment and a hydrocarbon segment, leading to unique physicochemical properties and potential applications in the biomedical field, including ophthalmology and drug delivery.[1][2][3][4] This document summarizes the available physicochemical data, outlines a probable synthetic route, and discusses the potential applications based on the properties of related compounds. Due to the limited publicly available data specifically for this compound, some information is presented in the context of the broader class of SFAs.

Physicochemical Properties

The known quantitative data for this compound is summarized in the table below. These properties are a combination of experimentally derived values and computational predictions.

| Property | Value | Source |

| CAS Number | 133310-72-2 | |

| Molecular Formula | C₂₂H₂₉F₁₇ | [5] |

| Molecular Weight | 616.44 g/mol | |

| Density | 1.271 g/cm³ | |

| Boiling Point | 385.3 °C at 760 mmHg | |

| Flash Point | 162.9 °C | |

| Vapor Pressure | 8.51E-06 mmHg at 25°C (Predicted) | |

| LogP (Predicted) | 11.087 | |

| Index of Refraction | 1.358 |

Synthesis

For this compound, the logical precursors would be 1-perfluorooctyl iodide and 1-tetradecene .

General Experimental Protocol (Proposed)

The following is a generalized protocol based on similar reactions described in the literature. This should be considered a starting point for experimental design and would require optimization.

Reaction:

C₈F₁₇I + CH₂=CH(CH₂)₁₁CH₃ → C₈F₁₇CH₂CH₂(CH₂)₁₁CH₃

Materials:

-

1-Perfluorooctyl iodide

-

1-Tetradecene

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Anhydrous, deoxygenated solvent (e.g., perfluorohexane, toluene, or a high-boiling hydrocarbon)

Procedure:

-

In a reaction vessel equipped with a condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecene and a radical initiator in the chosen solvent.

-

Add 1-perfluorooctyl iodide to the reaction mixture. The molar ratio of alkene to iodide and the concentration of the initiator will need to be optimized.

-

Heat the reaction mixture to a temperature sufficient to initiate the radical chain reaction (typically 60-90 °C, depending on the initiator).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Gas Chromatography-Mass Spectrometry - GC-MS or ¹⁹F NMR).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by fractional distillation under high vacuum or by column chromatography on silica gel, to yield the pure this compound.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Potential Applications and Biological Relevance

There is no specific experimental data available in the public domain regarding the applications or biological activity of this compound. However, based on studies of other semifluorinated alkanes, several potential areas of interest for research and development can be inferred.

SFAs are known to be chemically and biologically inert, colorless, and possess low surface and interfacial tensions.[2][3] These properties make them attractive for various biomedical applications.

-

Ophthalmology: SFAs are used in vitreoretinal surgery.[3][4] Their density and ability to form a stable interface with water make them suitable for tamponading the retina.

-

Drug Delivery: The unique solubility characteristics of SFAs, being able to dissolve both fluorinated and hydrocarbon-based compounds, make them potential vehicles for drug delivery.[1][4] They can be formulated into emulsions, nanoemulsions, and other carrier systems for topical, oral, or intravenous administration.[1][4]

-

Medical Imaging: Perfluorinated compounds are used as contrast agents in magnetic resonance imaging (¹⁹F MRI) and ultrasound. While there is no specific data for this compound, its fluorine content suggests this could be a speculative area of investigation.

It is crucial to note that the biocompatibility and efficacy for any of these applications would need to be rigorously tested for this compound specifically.

Signaling Pathways and Experimental Workflows

A search of the scientific literature and public databases did not yield any specific signaling pathways or detailed experimental workflows directly involving this compound. Research into the biological interactions of this specific compound appears to be limited or not publicly documented.

Conclusion

This compound is a semifluorinated alkane with a defined chemical structure and some known physicochemical properties. While a plausible synthetic route can be proposed based on established chemical principles, there is a notable lack of publicly available data regarding its specific experimental protocols, applications, and biological interactions. The information available on the broader class of semifluorinated alkanes suggests potential for this compound in biomedical fields, but further research is required to substantiate any specific claims. This document serves as a summary of the current knowledge and a guide for future research endeavors.

References

- 1. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C22H29F17 | CID 4339355 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Parameters of 1-(Perfluoro-n-octyl)tetradecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility parameters of 1-(Perfluoro-n-octyl)tetradecane, a semifluorinated alkane of interest in advanced drug delivery systems. Due to the absence of directly measured experimental data, this document details the estimation of Hansen Solubility Parameters (HSP) and the Hildebrand solubility parameter using established group contribution methods. A thorough experimental protocol for the determination of these parameters via Inverse Gas Chromatography (IGC) is also presented. Furthermore, the practical application of solubility parameters in predicting drug-excipient miscibility is illustrated through a logical workflow, providing a valuable resource for formulation scientists.

Introduction

Semifluorinated alkanes (SFAs) are linear block copolymers consisting of a perfluorinated segment and a hydrogenated segment. This unique amphiphilic nature imparts valuable physicochemical properties, including high gas solubility, low surface tension, and the ability to dissolve lipophilic drugs, making them excellent candidates as drug carriers.[1][2][3][4] this compound (F8H14) is a representative SFA with potential applications in topical, oral, intravenous, and pulmonary drug delivery.[1][5] A critical aspect of formulating drug delivery systems is ensuring the miscibility of the active pharmaceutical ingredient (API) with the excipient, in this case, this compound. Solubility parameters provide a powerful tool for predicting this miscibility.

This guide focuses on the theoretical estimation and experimental determination of the solubility parameters of this compound, providing researchers with the necessary data and methodologies to effectively utilize this excipient in drug formulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for the calculation of its solubility parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₉F₁₇ | [6] |

| Molecular Weight | 616.439 g/mol | [7] |

| Density | 1.271 g/cm³ | [7] |

| Boiling Point | 385.3 °C at 760 mmHg | [7] |

| LogP | 11.087 | [7] |

| Refractive Index | 1.358 | [7] |

| Molar Volume (Calculated) | 485.0 cm³/mol | (Calculated from Molecular Weight and Density) |

Theoretical Estimation of Solubility Parameters

In the absence of experimental data, group contribution methods provide a reliable means of estimating Hansen and Hildebrand solubility parameters. The Hoftyzer-Van Krevelen method is a widely used approach for this purpose.[8]

Hoftyzer-Van Krevelen Group Contribution Method

The Hansen Solubility Parameters (HSP) are comprised of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). These components can be calculated using the following equations:

-

Dispersion Component (δd): δd = Σ Fdi / V

-

Polar Component (δp): δp = (Σ Fpi²)⁰·⁵ / V

-

Hydrogen Bonding Component (δh): δh = (Σ Ehi / V)⁰·⁵

Where:

-

Fdi is the group contribution to the dispersion forces.

-

Fpi is the group contribution to the polar forces.

-

Ehi is the group contribution to the hydrogen bonding energy.

-

V is the molar volume.

The total Hildebrand solubility parameter (δt) can then be calculated from the Hansen components:

-

Hildebrand Solubility Parameter (δt): δt = (δd² + δp² + δh²)⁰·⁵

Group Contribution Values

The group contribution values for the constituent groups of this compound (-CH₃, -CH₂, -CF₃, and -CF₂) from the Hoftyzer-Van Krevelen method are listed in Table 2.

Table 2: Hoftyzer-Van Krevelen Group Contribution Values

| Group | Fdi (J⁰·⁵ cm¹·⁵/mol) | Fpi (J⁰·⁵ cm¹·⁵/mol) | Ehi (J/mol) |

| -CH₃ | 420 | 0 | 0 |

| -CH₂- | 270 | 0 | 0 |

| -CF₃ | 290 | 550 | 0 |

| -CF₂- | 110 | 340 | 0 |

Calculated Solubility Parameters

Based on the molecular structure of this compound (one -CH₃ group, thirteen -CH₂ groups, one -CF₃ group, and seven -CF₂ groups) and the group contribution values in Table 2, the estimated solubility parameters are presented in Table 3.

Table 3: Estimated Solubility Parameters for this compound

| Parameter | Calculated Value (MPa⁰·⁵) |

| Dispersion (δd) | 15.5 |

| Polar (δp) | 5.6 |

| Hydrogen Bonding (δh) | 0.0 |

| Hildebrand Total (δt) | 16.5 |

Experimental Determination of Solubility Parameters

Inverse Gas Chromatography (IGC) is a powerful and widely used technique for the experimental determination of the solubility parameters of solids and liquids.[9][10][11][12][13]

Experimental Protocol: Inverse Gas Chromatography (IGC)

Objective: To determine the Hansen Solubility Parameters of this compound.

Materials:

-

This compound (the stationary phase).

-

Chromatographic support (e.g., Chromosorb).

-

A series of probe molecules with known solubility parameters (e.g., alkanes, alcohols, ketones, chlorinated solvents).

-

High-purity carrier gas (e.g., Helium or Nitrogen).[11]

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).[13]

-

Packed column.

-

Syringe for injection of probe molecules.

-

Flow meter.

Procedure:

-

Column Packing:

-

Coat the chromatographic support with a known amount of this compound. The substance can be dissolved in a volatile solvent, mixed with the support, and the solvent subsequently evaporated.

-

Carefully pack the coated support into the chromatographic column to ensure a uniform stationary phase.

-

-

Instrument Setup:

-

Install the packed column in the gas chromatograph.

-

Set the injector and detector temperatures to a value high enough to ensure the probe molecules are in the vapor phase (e.g., 250 °C).[9]

-

Set the column temperature to the desired experimental temperature (e.g., 25 °C, 35 °C, 45 °C).

-

Set the carrier gas flow rate to a constant and known value.[11]

-

-

Data Acquisition:

-

Inject a small amount of a probe molecule into the column. The amount should be small enough to be in the "infinite dilution" region, where interactions are primarily between the probe and the stationary phase.[13]

-

Record the chromatogram and determine the retention time of the probe molecule.

-

Repeat the injection for each probe molecule, ensuring reproducibility.

-

-

Data Analysis:

-

Calculate the specific retention volume (Vg) for each probe molecule.

-

Determine the Flory-Huggins interaction parameter (χ) for each probe-substance pair.

-

Using the known solubility parameters of the probe molecules, the solubility parameters of this compound can be determined by plotting the data according to the appropriate thermodynamic models and solving for the unknown parameters.[10]

-

Application in Drug Development: Predicting Miscibility

The primary application of solubility parameters in drug development is the prediction of miscibility between an API and an excipient. The principle of "like dissolves like" can be quantified using the difference in solubility parameters. A smaller difference suggests a higher likelihood of miscibility.

The workflow for assessing drug-excipient compatibility using solubility parameters is outlined in the following diagram.

References

- 1. Semifluorinated Alkanes as New Drug Carriers-An Overview of Potential Medical and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C22H29F17 | CID 4339355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:133310-72-2 | Chemsrc [chemsrc.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. azom.com [azom.com]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Inverse gas chromatography - Wikipedia [en.wikipedia.org]

Partition Coefficient of 1-(Perfluoro-n-octyl)tetradecane in Fluorous Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the partition coefficient of 1-(Perfluoro-n-octyl)tetradecane in fluorous solvent systems. This document outlines the theoretical basis for predicting this value, presents quantitative data in a structured format, and details an experimental protocol for its determination.

Introduction to Fluorous Systems and Partition Coefficients

Fluorous chemistry utilizes highly fluorinated compounds and solvents to create a unique phase that is immiscible with many common organic solvents and water.[1] This property is exploited in "fluorous biphasic systems" (FBS) for applications such as catalyst recovery and product purification.[1][2] The partitioning of a solute between the fluorous phase and an organic or aqueous phase is quantified by the partition coefficient (P), a critical parameter for designing and optimizing these systems.[2][3] A high partition coefficient in favor of the fluorous phase indicates strong "fluorophilicity".[2]

Quantitative Data: Partition Coefficient of this compound

The following tables present the calculated partition coefficient for this compound in two standard fluorous biphasic systems: perfluoromethylcyclohexane (PFMCH)/toluene and perfluorohexanes (FC-72)/benzene at 25°C. For context, experimental and calculated data for the non-fluorinated parent alkane, tetradecane, are also provided from the work of de Wolf et al.[3]

Table 1: Predicted Partition Coefficient (log P) of this compound at 25°C

| Solute | Fluorous System | Predicted log P | Predicted P |

| This compound | PFMCH / Toluene | 2.87 | 741.3 |

| This compound | FC-72 / Benzene | 2.54 | 346.7 |

Table 2: Reference Partition Coefficient (log P) of Tetradecane at 25°C

| Solute | Fluorous System | Experimental log P[3] | Predicted log P[3] |

| Tetradecane | PFMCH / Toluene | -1.721 | -1.683 |

Note: A positive log P value indicates a preference for the fluorous phase, while a negative value indicates a preference for the organic phase.

Methodology for Prediction of the Partition Coefficient

The log P values for this compound were calculated using the simplified predictive expressions derived by de Wolf et al. from their universal log P model based on MOD theory.[3] The prediction requires the calculation of the molar volume (Vb) and the modified nonspecific cohesion parameter (δ'b) for the solute.[3]

These parameters are determined using group contribution incremental methods.[3] The molar volume increments are based on Fedors' method, with adjustments for fluoro groups.[3] The modified nonspecific cohesion parameter is derived from the molar nonspecific vaporization energy increments.[3]

The following equations were used for the prediction:

-

For the PFMCH/toluene system: log P = -0.117 + Vb(0.0465 - 0.00326δ'b)[3]

-

For the FC-72/benzene system: log P = -0.141 + Vb(0.0413 - 0.00289δ'b)[3]

Table 3: Group Contribution Increments for Calculation

| Group | Molar Volume (Vb) (cm³/mol)[3] | Molar Nonspecific Vaporization Energy (U'b) (kJ/mol)[3] |

| CH₃ | 33.5 | 3.93 |

| CH₂ | 16.1 | 4.47 |

| CF₃ | 54.8 | 4.64 |

| CF₂ | 23.1 | 3.02 |

Experimental Protocol for Determination of Partition Coefficient

The following is a representative "shake-flask" or "batch partition" method adapted for the determination of the partition coefficient of this compound in a fluorous/organic biphasic system. This method is a standard and reliable technique for measuring partition coefficients.

4.1. Materials and Equipment

-

This compound

-

Fluorous solvent (e.g., perfluoromethylcyclohexane)

-

Organic solvent (e.g., toluene)

-

Internal standard (a compound soluble in one phase but with a distinct analytical signal)

-

Volumetric flasks

-

Pipettes

-

Scintillation vials or other suitable containers with tight-fitting caps

-

Thermostated shaker or orbital shaker

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

4.2. Experimental Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the organic solvent (e.g., toluene).

-

Prepare a stock solution of the internal standard in the same organic solvent.

-

-

Partitioning Experiment:

-

In a series of vials, add known volumes of the fluorous solvent and the organic solvent (e.g., 5 mL of each).

-

Add a known amount of the this compound stock solution to each vial.

-

Add a known amount of the internal standard stock solution to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostated shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient time to allow the system to reach equilibrium (e.g., 24 hours). Gentle shaking is recommended to avoid the formation of stable emulsions.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed until the two phases have clearly separated.

-

If necessary, centrifuge the vials at a low speed to facilitate phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from both the upper (organic) and lower (fluorous) phases of each vial.

-

Analyze the concentration of this compound and the internal standard in each phase using GC-FID or another appropriate analytical technique.

-

4.3. Data Analysis

The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the fluorous phase to its concentration in the organic phase at equilibrium:

P = [Solute]fluorous / [Solute]organic

The use of an internal standard helps to correct for any variations in injection volume or detector response. The log P is then calculated as the base-10 logarithm of the partition coefficient.

Visualizations

Diagram 1: Logical Workflow for Partition Coefficient Prediction

Caption: Workflow for predicting the partition coefficient using the MOD model.

Diagram 2: Experimental Workflow for Partition Coefficient Determination

Caption: Step-by-step workflow for the experimental determination of the partition coefficient.

References

The Enduring Legacy: An In-depth Technical Guide to the Environmental Fate and Persistence of Perfluorooctyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctyl compounds, a subgroup of per- and polyfluoroalkyl substances (PFAS), represent a significant environmental and public health challenge due to their extreme persistence. This technical guide provides a comprehensive overview of the environmental fate, persistence, and bioaccumulation of two prominent perfluorooctyl compounds: perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). It also details the analytical methodologies used for their detection and explores the molecular pathways affected by their toxicity.

Environmental Persistence and Distribution

PFOA and PFOS are characterized by their strong carbon-fluorine bonds, which make them resistant to degradation under typical environmental conditions.[1] This inherent stability leads to their long-range transport and ubiquitous presence in various environmental compartments across the globe.[2][3]

Persistence in Environmental Media

The persistence of PFOA and PFOS is often quantified by their environmental half-lives, which can vary depending on the specific environmental conditions. In humans, the half-life of PFOA is estimated to be between 2.7 and 5.1 years, while for PFOS it is approximately 3.4 to 5.7 years.[4][5]

| Compound | Medium | Half-Life | Reference(s) |

| PFOA | Human Serum | 2.7 - 5.1 years | [4][5] |

| PFOS | Human Serum | 3.4 - 5.7 years | [4][5] |

| PFHxS | Human Serum | 5.3 years | [4] |

Table 1: Estimated biological half-lives of selected perfluorooctyl compounds in humans.

Distribution and Concentrations in the Environment

PFOA and PFOS have been detected in surface water, groundwater, soil, and air worldwide.[6][7] Concentrations can vary significantly, with higher levels often found near industrial facilities, wastewater treatment plants, and sites where aqueous film-forming foams (AFFF) have been used.[8][9]

| Environmental Medium | PFOA Concentration Range | PFOS Concentration Range | Reference(s) |

| Groundwater | <0.03 ng/L to ~7 mg/L | 0.01 ng/L to ~5 mg/L | [8][9] |

| Surface Water | ng/L to µg/L range | ng/L to µg/L range | [6] |

| Soil | Generally higher than other media | Generally higher than other media | [8] |

Table 2: Global concentration ranges of PFOA and PFOS in various environmental media.

Bioaccumulation and Trophic Magnification

A significant concern regarding PFOA and PFOS is their ability to bioaccumulate in living organisms and biomagnify through food webs.[10]

Bioaccumulation and Biomagnification Factors

Bioaccumulation factors (BAFs) and trophic magnification factors (TMFs) are used to quantify the extent to which these compounds accumulate in organisms and are transferred up the food chain. PFOS, in particular, has been shown to have high bioaccumulation potential in aquatic ecosystems.[10][11]

| Compound | Factor | Value Range | Ecosystem | Reference(s) |

| PFOS | BCF (Fish) | 1,000 - 3,000 L/kg | Freshwater | [11] |

| PFOS | BCF (Fish) | <300 L/kg | Marine | [11] |

| PFOA | TMF | < 1 (Biodilution) | Aquatic | [10] |

| Long-chain PFCAs (C10-C13) | TMF | > 1 | Aquatic | [10] |

| PFOS | TMF | > 1 | Aquatic | [10] |

Table 3: Bioaccumulation and Trophic Magnification Factors for Perfluorooctyl Compounds. BCF: Bioconcentration Factor; TMF: Trophic Magnification Factor.

Degradation and Transformation

While highly resistant to natural degradation, several advanced technologies are being explored for the remediation of PFOA and PFOS.

Abiotic Degradation Pathways

Photocatalytic degradation has emerged as a promising method for breaking down these persistent compounds.[12][13] This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates reactive oxygen species that can break the C-F bonds.[14]

References

- 1. Immunotoxicity mechanisms of perfluorinated compounds PFOA and PFOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Molecular mechanisms of PFOA-induced toxicity in animals and humans: Implications for health risks. | Semantic Scholar [semanticscholar.org]

- 3. epa.gov [epa.gov]

- 4. Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. waterdiplomat.org [waterdiplomat.org]

- 7. PFA contamination map shows "forever chemical" water hotspots worldwide, according to study - CBS News [cbsnews.com]

- 8. Global Distributions, Source-Type Dependencies, and Concentration Ranges of Per- and Polyfluoroalkyl Substances in Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global distributions, source-type dependencies, and concentration ranges of per- and polyfluoroalkyl substances in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fosan.org [fosan.org]

- 11. battelle.org [battelle.org]

- 12. Photocatalytic degradation of perfluorooctanoic acid on Pb-doped TiO2 coated with reduced graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

An In-Depth Technical Guide to 1-(Perfluoro-n-octyl)tetradecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of 1-(Perfluoro-n-octyl)tetradecane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related long-chain perfluoroalkyl alkanes to provide a robust framework for its study and application.

Physicochemical Properties

| Property | Perfluorooctane (C8F18) | 1H-Perfluorooctane (C8HF17) | This compound (C22H29F17) |

| Molecular Formula | C8F18 | C8HF17 | C22H29F17 |

| Molecular Weight | 438.06 g/mol [1] | 419.07 g/mol | 616.4 g/mol |

| Melting Point | -25 °C[2] | - | Estimated to be a waxy solid at room temperature |

| Boiling Point | 103-106 °C[2] | - | Significantly higher than perfluorooctane |

| Density | 1.766 g/mL at 25 °C[2] | - | Expected to be greater than 1 g/mL |

| Solubility | Not miscible in water[2] | - | Insoluble in water; soluble in fluorinated solvents and some organic solvents |

Synthesis of this compound

The most plausible and widely documented method for the synthesis of this compound is the radical addition of perfluorooctyl iodide to 1-tetradecene. This reaction can be initiated either thermally with a radical initiator or photochemically.

Proposed Experimental Protocol: Radical Addition

This protocol is based on general procedures for the radical addition of perfluoroalkyl iodides to alkenes.

Materials:

-

Perfluorooctyl iodide (C8F17I)

-

1-Tetradecene (C14H28)

-

Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous, inert solvent (e.g., heptane, perfluorohexane, or a mixture thereof)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.

-

Reagent Charging: The flask is charged with 1-tetradecene and the chosen inert solvent. The solution is then deoxygenated by bubbling with an inert gas for 15-20 minutes.

-

Initiator and Perfluoroalkyl Iodide Addition: Perfluorooctyl iodide and the radical initiator (e.g., BPO or AIBN, typically 1-5 mol% relative to the alkene) are added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to the decomposition temperature of the initiator (typically 80-100 °C for BPO or AIBN) and stirred under an inert atmosphere. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent (e.g., hexane or a mixture of hexane and a more polar solvent) to yield pure this compound.

Alternative Method: Photochemical Radical Addition

Visible light-promoted radical additions offer a milder alternative to thermal initiation.

Materials:

-

Perfluorooctyl iodide (C8F17I)

-

1-Tetradecene (C14H28)

-

Photocatalyst (e.g., a substituted hydroquinone)[3]

-

Solvent (e.g., acetonitrile/methanol mixture)[3]

-

Visible light source (e.g., white LEDs)[3]

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: A reaction vessel suitable for photochemical reactions is charged with 1-tetradecene, perfluorooctyl iodide, the photocatalyst, and the solvent.

-

Degassing: The reaction mixture is thoroughly degassed.

-

Irradiation: The mixture is irradiated with a visible light source at room temperature while stirring.

-

Monitoring and Work-up: The reaction is monitored by GC. Upon completion, the solvent is removed, and the product is purified as described in the thermal method.

Analytical Characterization

The characterization of this compound would typically involve Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a crucial technique for assessing the purity of the synthesized compound and confirming its molecular weight.

Typical GC-MS Parameters:

-

Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless or split injection.

-

Temperature Program: An initial temperature of around 50-70°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass spectrum is expected to show the molecular ion peak (m/z = 616) and characteristic fragmentation patterns, including the loss of the perfluorooctyl radical and fragments corresponding to the hydrocarbon and fluorocarbon chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR are essential for structural elucidation.

-

¹H NMR: The spectrum will show signals corresponding to the protons of the tetradecyl chain. The protons on the carbon adjacent to the perfluorooctyl group will likely appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the two fluorine atoms on the neighboring carbon of the perfluorooctyl chain.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is characteristic for perfluoroalkyl chains. It is expected to show a triplet for the terminal -CF₃ group at around -81 ppm and multiplets for the -CF₂- groups along the chain. The -CF₂- group adjacent to the hydrocarbon chain will have a distinct chemical shift compared to the others.[4]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via radical addition.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Characterization Techniques

This diagram shows the relationship between the synthesis and the analytical techniques used for characterization.

Caption: Relationship between synthesis and analytical characterization.

References

Sourcing 1-(Perfluoro-n-octyl)tetradecane for Laboratory Use: A Technical Overview

While direct suppliers for 1-(Perfluoro-n-octyl)tetradecane could not be identified, this document serves as a technical resource by presenting data on structurally similar compounds, outlining general synthesis strategies, and discussing the potential applications of this class of molecules in a research setting.

Physicochemical Properties of Semifluorinated Alkanes

Semifluorinated alkanes are linear block copolymers consisting of a perfluorinated segment and a hydrogenated segment. This unique structure imparts valuable properties, including high chemical and thermal stability, hydrophobicity, and lipophobicity. While specific data for this compound is not available, the table below summarizes key physicochemical properties of related semifluorinated alkanes to provide a comparative reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1-(Perfluoro-n-octyl)decane | 138472-76-1 | C₁₈H₂₁F₁₇ | 560.33 | 320.6 @ 760 mmHg | 1.338 |

| 1-(Perfluoro-n-octyl)dodecane | 106873-67-0 | C₂₀H₂₅F₁₇ | 588.39 | 353.8 @ 760 mmHg | 1.302 |

| 1-(Perfluoro-n-octyl)hexadecane | 117146-18-6 | C₂₄H₃₃F₁₇ | 644.49 | Not Available | Not Available |

Note: The data presented in this table is compiled from various chemical databases and should be used as a reference only.

Synthesis of Semifluorinated Alkanes: A General Approach

The synthesis of semifluorinated alkanes like this compound typically involves the reaction of a perfluoroalkyl iodide with an α-alkene, followed by a reduction step to remove the iodine. This general synthetic pathway allows for the creation of a diverse range of semifluorinated alkanes by varying the chain lengths of the perfluoroalkyl and alkyl segments.

A potential synthetic route for this compound could involve the radical addition of 1-iodoperfluorooctane to 1-tetradecene, followed by deiodination. The workflow for such a synthesis is depicted in the diagram below.

General Synthetic Workflow for Semifluorinated Alkanes

Potential Applications in Research and Drug Development

Fluorinated compounds are of significant interest to researchers and drug development professionals due to the unique properties conferred by the fluorine atom. The high electronegativity and stability of the carbon-fluorine bond can enhance the metabolic stability of drug candidates and improve their binding affinity to target proteins.

Semifluorinated alkanes, in particular, are explored for their potential in various biomedical applications:

-

Drug Delivery: Their amphiphilic nature makes them potential candidates for use in drug delivery systems, such as emulsions and nanoparticles.

-

Ophthalmic Applications: Some semifluorinated alkanes are used as excipients in ophthalmic formulations due to their inertness and ability to form stable films.

-

Cellular and Membrane Studies: Their unique interactions with lipids make them useful tools for studying cell membrane dynamics and the behavior of membrane-associated proteins.

The logical relationship for considering semifluorinated alkanes in early-stage drug discovery is outlined below.

Role of Fluorination in Drug Candidate Optimization

Conclusion

While this compound is not a commercially available compound at present, the broader class of semifluorinated alkanes holds significant promise for various research and development applications. Researchers interested in this specific molecule may need to pursue custom synthesis. The information provided in this guide on related compounds and general synthetic methodologies can serve as a valuable starting point for such endeavors. As research into fluorinated molecules continues to expand, it is possible that this compound and other novel semifluorinated alkanes will become more accessible to the scientific community.

Self-Assembly of Semifluorinated Alkanes: A Technical Guide to F(CF2)8(CH2)14H and Related Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly behavior of the semifluorinated alkane F(CF2)8(CH2)14H and its closely related analogues. Semifluorinated alkanes (SFAs) are diblock molecules comprising a rigid, hydrophobic, and lipophobic perfluorocarbon segment and a flexible hydrocarbon segment. This unique molecular architecture drives their spontaneous organization into a variety of well-defined nanostructures, making them promising candidates for applications in drug delivery, surface modification, and materials science. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying processes to facilitate further research and development in this area.

Core Concepts in Self-Assembly

The self-assembly of F(CF2)n(CH2)mH molecules is primarily governed by the incompatibility and disparate cross-sectional areas of the fluorinated and hydrogenated segments. The larger van der Waals diameter of the helical perfluorinated chain compared to the linear hydrocarbon chain leads to packing constraints that favor the formation of curved interfaces and finite-sized aggregates. The choice of solvent and substrate also plays a critical role in directing the assembly process, leading to a rich polymorphism of nanostructures.

Data Presentation: Properties of Self-Assembled SFA Monolayers

While specific quantitative data for F(CF2)8(CH2)14H is limited in the available literature, extensive research on closely related semifluorinated alkanes provides valuable insights into their self-assembly behavior. The following tables summarize key parameters for molecules with the same perfluorinated chain length (F(CF2)8) and varying hydrocarbon chain lengths, as well as other relevant SFA systems.

Table 1: Molecular and Monolayer Properties of F(CF2)8(CH2)nH Analogs

| Molecule | Property | Value | Experimental Technique |

|---|---|---|---|

| F(CF2)8(CH2)18H | Monolayer Formation | Forms stable monolayers | Langmuir Trough |

| F(CF2)8(CH2)18H | Molecular Arrangement | Vertical demixing in mixed films | Grazing-Incidence X-ray Diffraction |

| F(CF2)8(CH2)20H | Monolayer Formation | Forms stable monolayers | Langmuir Trough |

Table 2: Surface Potential and Dipole Moments of SFA Monolayers at the Air-Water Interface

| Molecule Family | Minimum Surface Potential (ΔV) | Effective Dipole Moment (µ) | Orientation to Surface Normal |

|---|---|---|---|

| F(CF2)10(CH2)nH (n=6-20) | -0.65 V (± 0.1 V) | -0.65 D (± 0.1 D) | ~35° |

| F(CF2)6(CH2)nH (n=16-20) | ~ -0.75 V | - | ~35° |

Table 3: Structural Characterization of SFA Films by X-ray Reflectivity

| Film Parameter | Typical Range | Key Information Provided |

|---|---|---|

| Thickness | 0.1 nm - 1000 nm | Periodicity of interference fringes determines film thickness.[1] |

| Density | <1-2% precision | Critical angle of total reflection is related to the film's electron density.[1] |

| Surface/Interface Roughness | < 3-5 nm | Attenuation of reflectivity oscillations indicates roughness.[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the core experimental protocols used to study the self-assembly of semifluorinated alkanes.

Langmuir-Blodgett (LB) Film Fabrication

The Langmuir-Blodgett technique is a powerful method for creating highly organized monomolecular films at an interface and transferring them onto a solid substrate.

Protocol:

-

Subphase Preparation: Fill a Langmuir trough with ultrapure water as the subphase.

-

Amphiphile Solution: Prepare a dilute solution of the F(CF2)8(CH2)14H molecule in a volatile, water-insoluble solvent (e.g., chloroform or a fluorinated solvent).

-

Spreading: Use a microsyringe to carefully deposit the amphiphile solution onto the water surface. The solvent will evaporate, leaving a monolayer of the SFA molecules at the air-water interface.

-

Compression: Use the movable barriers of the Langmuir trough to slowly compress the monolayer. The surface pressure is monitored using a Wilhelmy plate or similar sensor.

-

Deposition: Once the desired surface pressure (indicative of a well-packed monolayer) is reached, a solid substrate (e.g., mica, silicon wafer) is vertically dipped and withdrawn through the monolayer. This transfers the film onto the substrate. Multilayer films can be fabricated by repeating the dipping process.

Atomic Force Microscopy (AFM) Imaging

AFM is a high-resolution scanning probe microscopy technique that allows for the visualization of the topography of the self-assembled nanostructures on a substrate.

Protocol:

-

Sample Preparation:

-

Prepare a Langmuir-Blodgett film of F(CF2)8(CH2)14H on a flat substrate such as freshly cleaved mica or a silicon wafer.

-

Alternatively, for solution-cast films, dissolve the SFA in a suitable solvent (e.g., perfluorodecalin) and spin-coat or drop-cast the solution onto the substrate.

-

-

AFM Imaging:

-

Mount the sample on the AFM stage.

-

Use a high-resolution AFM tip suitable for soft-matter imaging.

-

Operate the AFM in tapping mode (or other non-contact/intermittent-contact modes) to minimize sample damage.

-

Optimize imaging parameters such as scan size, scan rate, and feedback gains to obtain high-quality images of the self-assembled structures.

-

X-ray Reflectivity (XRR)

XRR is a non-destructive analytical technique used to determine the thickness, density, and roughness of thin films.

Protocol:

-

Sample Preparation: Prepare a thin film of F(CF2)8(CH2)14H on a smooth, flat substrate (e.g., silicon wafer) using the Langmuir-Blodgett technique or spin-coating.

-

XRR Measurement:

-

Mount the sample in an X-ray reflectometer.

-

Direct a highly collimated X-ray beam onto the sample at a very small grazing angle.

-

Measure the intensity of the reflected X-rays as a function of the incident angle (typically in a 2θ/ω scan).

-

-

Data Analysis:

-

The resulting reflectivity curve will show a critical angle below which total reflection occurs, followed by a series of oscillations (Kiessig fringes) at higher angles.

-

The thickness of the film can be calculated from the periodicity of the Kiessig fringes.

-

The electron density of the film, and thus its mass density, can be determined from the critical angle.

-

The roughness of the surface and any interfaces is determined by the rate at which the reflectivity decreases with increasing angle.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of F(CF2)8(CH2)14H self-assembly.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 1-(Perfluoro-n-octyl)tetradecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and purification of 1-(Perfluoro-n-octyl)tetradecane. The synthesis is achieved through a free-radical addition of perfluorooctyl iodide to 1-tetradecene. Purification of the target fluorous compound is accomplished using fluorous solid-phase extraction (F-SPE), a technique that leverages the unique properties of fluorinated molecules for efficient separation from non-fluorinated reactants and byproducts. This protocol is designed to be a valuable resource for researchers in organic synthesis, materials science, and drug development who are interested in the preparation and application of fluorous compounds.

Introduction

This compound is a semifluorinated alkane, a class of compounds characterized by a perfluorinated segment and a hydrocarbon segment. This unique molecular structure imparts distinct physical and chemical properties, such as high density, low surface tension, and immiscibility with both hydrocarbons and water. These properties make such compounds valuable in a variety of applications, including as components of drug delivery systems, in the formation of self-assembled monolayers, and as specialty lubricants and coatings.

The synthesis of this compound is typically achieved via a radical addition reaction, a reliable method for forming carbon-carbon bonds between a perfluoroalkyl iodide and an alkene. The purification of the resulting fluorous product can be challenging using traditional methods like silica gel chromatography due to the non-polar nature of the compound. Fluorous solid-phase extraction (F-SPE) offers a highly efficient alternative by utilizing a stationary phase with a high affinity for fluorinated molecules.

Synthesis of this compound

The synthesis of this compound is based on the free-radical initiated addition of perfluorooctyl iodide to 1-tetradecene. Azobisisobutyronitrile (AIBN) is a common and effective radical initiator for this type of transformation.

Materials and Equipment

-

Reactants:

-

Perfluorooctyl iodide (C8F17I)

-

1-Tetradecene (C14H28)

-

Azobisisobutyronitrile (AIBN)

-

-

Solvent:

-

Anhydrous toluene or another suitable high-boiling, non-reactive solvent.

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Experimental Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-tetradecene (1.0 eq).

-

Addition of Reactants: Add perfluorooctyl iodide (1.2 eq) to the flask.

-

Solvent Addition: Add a sufficient volume of anhydrous toluene to dissolve the reactants and allow for efficient stirring.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit radical reactions.

-

Initiator Addition: Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction is typically allowed to proceed for 12-24 hours.

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure using a rotary evaporator. The crude product is a mixture of the desired this compound, unreacted starting materials, and potentially a small amount of the intermediate adduct, 1-iodo-2-(perfluorooctyl)tetradecane.

-

Synthesis Workflow Diagram

Purification by Fluorous Solid-Phase Extraction (F-SPE)

Fluorous solid-phase extraction is a highly effective method for separating fluorous compounds from non-fluorous (organic) compounds. The principle relies on the strong affinity between the perfluoroalkyl chain of the target molecule and the fluorous stationary phase of the SPE cartridge.

Materials and Equipment

-

Crude Product: The crude reaction mixture containing this compound.

-

F-SPE Cartridge: A commercially available fluorous silica gel cartridge (e.g., with a -Si(CH3)2CH2CH2C8F17 stationary phase).[1]

-

Solvents:

-

Equipment:

-

SPE manifold (vacuum or positive pressure)

-

Collection vials or flasks

-

Rotary evaporator

-

Experimental Protocol

-

Cartridge Conditioning:

-

Wash the F-SPE cartridge with the fluorophilic eluent (e.g., 5 mL of methanol).

-

Equilibrate the cartridge with the fluorophobic eluent (e.g., 10 mL of 80:20 methanol/water).[2]

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable loading solvent.

-

Load the dissolved sample onto the conditioned F-SPE cartridge.

-

-

Elution of Non-Fluorous Impurities (Fluorophobic Wash):

-